6,8-Dibromoimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLRIJQBDQKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN2C=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6,8 Dibromoimidazo 1,5 a Pyridine and Its Derivatives
Strategies for the Construction of the Imidazo[1,5-a]pyridine (B1214698) Ring System
The formation of the imidazo[1,5-a]pyridine core predominantly involves the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. Various synthetic strategies have been developed to achieve this, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org
Cyclocondensation Reactions in Imidazo[1,5-a]pyridine Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyridines. rsc.org These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner to form the fused imidazole ring. nih.gov
A prominent method for constructing the imidazo[1,5-a]pyridine skeleton is the cyclization of 2-(aminomethyl)pyridines with various electrophilic reagents. nih.gov A range of electrophiles, including carboxylic acids, acyl chlorides, and anhydrides, have been successfully employed. nih.gov
A noteworthy and unconventional approach involves the use of nitroalkanes as electrophilic precursors. nih.govbeilstein-journals.org In this method, nitroalkanes are activated in the presence of phosphorous acid in a polyphosphoric acid (PPA) medium to form electrophilic phosphorylated nitronates. nih.govbeilstein-journals.org These intermediates then react with 2-(aminomethyl)pyridines in a cascade process. The proposed mechanism involves the initial nucleophilic attack of the primary amine on the activated nitroalkane, leading to an amidinium species. This is followed by a 5-exo-trig cyclization onto the pyridine ring and subsequent elimination to yield the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org
While this method has been demonstrated for various substituted imidazo[1,5-a]pyridines, its direct application to the synthesis of 6,8-Dibromoimidazo[1,5-a]pyridine would necessitate the use of the corresponding 3,5-dibromo-2-(aminomethyl)pyridine as the starting material. The reaction conditions can be harsh, often requiring high temperatures, which may be a limitation depending on the stability of the substituted pyridine precursor. nih.gov
Table 1: Examples of Imidazo[1,5-a]pyridine Synthesis via Cyclization of 2-(aminomethyl)pyridines with Nitroalkanes beilstein-journals.org
| 2-(aminomethyl)pyridine Derivative | Nitroalkane | Product | Yield (%) |
| N-Tosyl-2-(aminomethyl)pyridine | 1-Nitropropane | 1-Ethylimidazo[1,5-a]pyridine | Good |
| N-Tosyl-2-(aminomethyl)pyridine | 1-Nitrobutane | 1-Propylimidazo[1,5-a]pyridine | Good |
| N-Tosyl-2-(aminomethyl)pyridine | 1-Nitrohexane | 1-Pentylimidazo[1,5-a]pyridine | Good |
| (5-Bromo-6-methoxyquinolin-2-yl)methanamine | Nitromethane | 6-Bromo-7-methoxyimidazo[1,5-a]quinoline | 72 |
This table is generated based on the data provided in the source and illustrates the scope of the reaction with different substrates.
One-pot multi-component reactions represent an efficient and atom-economical strategy for the synthesis of complex molecules like imidazo[1,5-a]pyridines. mdpi.comsemanticscholar.org These approaches avoid the isolation of intermediates, thereby reducing waste and simplifying purification processes.
One such method involves the iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.comdntb.gov.ua This reaction proceeds under mild conditions and allows for the simultaneous formation of C-N and C-S bonds. dntb.gov.ua Another versatile one-pot procedure is the three-component condensation of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate, catalyzed by lithium chloride under microwave irradiation. semanticscholar.org This method provides a rapid entry to 1,3-disubstituted imidazo[1,5-a]pyridines.
For the synthesis of this compound, a one-pot strategy could be envisioned starting from a suitably substituted dibrominated pyridine derivative. For example, a reaction between 3,5-dibromo-2-picolylamine, an appropriate aldehyde, and a source of the C1 unit could potentially yield the target molecule. The choice of catalyst and reaction conditions would be crucial to ensure compatibility with the bromo substituents.
Table 2: Examples of One-Pot Synthesized Imidazo[1,5-a]pyridine Derivatives mdpi.com
| Aldehyde | Product | Yield (%) |
| p-Tolualdehyde | 1-(Phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 4-(tert-Butyl)benzaldehyde | 3-(4-(tert-Butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 46 |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 72 |
| 3-Nitrobenzaldehyde | 3-(3-Nitrophenyl)-1-(p-tolylthio)imidazo[1,5-a]pyridine | 67 |
This table showcases the diversity of substituents that can be introduced using a one-pot synthetic protocol.
Cycloaddition Reactions
Cycloaddition reactions offer another powerful tool for the construction of the imidazo[1,5-a]pyridine ring system. While specific examples leading directly to this compound are not prevalent in the literature, the general strategy holds promise. These reactions typically involve the [3+2] cycloaddition of a three-atom component with a two-atom component embedded within the pyridine ring.
Oxidative Cyclization Pathways
Oxidative cyclization reactions have emerged as a modern and efficient method for the synthesis of imidazo[1,5-a]pyridines. rsc.org These reactions often involve the formation of C-N bonds through C-H activation, providing a direct route to the fused heterocyclic system.
A notable example is the copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines from pyridotriazoles and benzylamines. acs.org This reaction proceeds via a cascade denitrogenative transannulation process. Another approach is the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which offers a transition-metal-free synthesis. rsc.org This method is operationally simple and can be performed on a gram scale. rsc.org
The synthesis of this compound through an oxidative cyclization pathway would likely require a 3,5-dibromo-2-acylpyridine as a key starting material. The reaction with an appropriate amine under oxidative conditions could then lead to the desired product. The compatibility of the bromo groups with the oxidizing agent and catalyst system would be a critical consideration.
Transannulation Reactions
Transannulation reactions provide an elegant and atom-economical route to imidazo[1,5-a]pyridines by rearranging a pre-existing heterocyclic ring. acs.orgorganic-chemistry.org A copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids has been developed. acs.orgacs.org This methodology utilizes molecular oxygen from the air as the sole oxidant, making it a sustainable process. acs.org
Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF3·Et2O under metal-free conditions. organic-chemistry.org The choice of solvent plays a crucial role in achieving high yields in this transformation. organic-chemistry.org
For the synthesis of this compound, a transannulation strategy would likely commence with a 6,8-dibromopyridotriazole. The reaction of this precursor with a suitable nitrogen-containing reagent would then lead to the formation of the target dibrominated imidazo[1,5-a]pyridine.
Regioselective Bromination Techniques for Imidazo[1,5-a]pyridine Scaffolds
The precise installation of bromine atoms on the imidazo[1,5-a]pyridine framework is paramount for creating specific isomers for further chemical exploration. Regioselectivity can be achieved either by direct halogenation of the pre-formed heterocycle or, more commonly, by constructing the heterocyclic system from appropriately substituted precursors.
Directed Halogenation Strategies
Unlike direct C-H activation methodologies that often rely on directing groups to achieve regioselectivity, the primary strategy for controlling bromination at the 6- and 8-positions of the imidazo[1,5-a]pyridine core is substrate control. This approach involves utilizing pyridine-based starting materials that already possess the desired bromination pattern. The subsequent cyclization to form the fused imidazole ring preserves the positions of the halogen substituents.
Direct electrophilic bromination of the parent imidazo[1,5-a]pyridine typically occurs at the C-3 position of the electron-rich imidazole ring nih.gov. Therefore, to achieve substitution on the pyridine ring at positions 6 and 8, synthetic routes must be designed starting from pre-brominated pyridines.
Control of Bromine Atom Introduction at Positions 6 and 8
The synthesis of specifically substituted imidazo[1,5-a]pyridines, including the 6,8-dibromo derivative, is most effectively controlled by the choice of the starting 2-(aminomethyl)pyridine or equivalent precursor. The bromine atoms are positioned on the pyridine ring prior to the cyclization step that forms the imidazole portion of the molecule.
For instance, the synthesis of 6-bromoimidazo[1,5-a]pyridine (B578197) is achieved through the cyclization of 2-amino-5-bromopyridine (B118841) with reagents like chloroacetaldehyde (B151913) google.com. This demonstrates the principle that the substituent on the final product's 6-position originates from the 5-position of the starting 2-aminopyridine.
Following this established synthetic logic, the formation of This compound would necessitate a starting material such as 2-(aminomethyl)-3,5-dibromopyridine or a synthetic equivalent. The cyclization of this dibrominated precursor would then yield the target compound with bromine atoms at the desired 6- and 8-positions. While specific literature detailing this exact transformation is not abundant, the principle is well-supported by synthetic routes for analogous substituted imidazo[1,5-a]pyridines google.combeilstein-journals.org.
A general representation of this substrate-controlled synthesis is shown below:
Table 1: Substrate-Controlled Synthesis of Brominated Imidazo[1,5-a]pyridines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-5-bromopyridine | Chloroacetaldehyde | 6-Bromoimidazo[1,5-a]pyridine | google.com |
| (5-Bromo-6-methoxyquinolin-2-yl)methanamine | Nitromethane / PPA | 6-Bromo-7-methoxyimidazo[1,5-a]quinoline | beilstein-journals.org |
| 2-(Aminomethyl)-3,5-dibromopyridine (Hypothetical) | Cyclization Agent (e.g., aldehyde, nitroalkane) | This compound | (Inferred) |
Microwave-Assisted Synthesis for Brominated Imidazo[1,5-a]pyridines
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. These advantages are attributed to the efficient and rapid heating of the reaction mixture by microwave irradiation.
The application of microwave technology is highly suitable for the synthesis of heterocyclic compounds, including imidazo[1,5-a]pyridines. While specific literature detailing the microwave-assisted synthesis of this compound is limited, the synthesis of the core scaffold and related brominated heterocycles has been successfully achieved using this technology. For example, a solvent-free microwave-assisted pathway for imidazo[1,5-a]pyridines has been developed, demonstrating the feasibility of this approach. acs.org This method involves the reaction of a ketone and an amine in a microwave reactor, offering good yields in short reaction times. acs.org
Furthermore, microwave irradiation has been effectively used for the synthesis of various brominated heterocycles, often in eco-friendly or solvent-free conditions. researchgate.net The synthesis of brominated imidazo[1,5-a]pyridines can be readily adapted to microwave conditions, likely by reacting the appropriate brominated pyridine precursors under microwave irradiation to accelerate the cyclization step.
Table 2: Representative Conditions for Microwave-Assisted Heterocycle Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine Synthesis | Ethyl β-aminocrotonate, 1-phenylprop-2-yn-1-one | DMSO, 170 °C, 150 W | 20 min | 69% | youngin.com |
| Thiazolo[3,2-a]pyrimidine Synthesis | 2-Aminothiazole, Aldehyde, Ethyl acetoacetate | Acetic acid, 80 °C, 350 W | 10-15 min | 85-93% | clockss.org |
| Imidazo[1,5-a]pyridine Synthesis | Ketone, Amine | Solvent-free, 170 °C, 300 W | 5.5 h | Good | acs.org |
Green Chemistry Approaches in Imidazo[1,5-a]pyridine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic methodologies.
Metal-Free Methodologies
Transition-metal catalysis is a powerful tool in organic synthesis, but concerns about cost, toxicity, and contamination of the final product have driven the development of metal-free alternatives. Several metal-free methods have been reported for the synthesis of the imidazo[1,5-a]pyridine scaffold.
One notable approach involves a transition-metal-free sp³ C-H amination using molecular iodine (I₂) as a mediator. rsc.org This reaction between 2-pyridyl ketones and alkylamines proceeds efficiently in a one-pot manner to produce a variety of imidazo[1,5-a]pyridine derivatives. rsc.org Another strategy relies on a metal-free sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions, which also affords imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org
For the bromination step itself, metal-free conditions can also be applied. While direct bromination of the imidazo[1,5-a]pyridine ring is less common, methodologies developed for the related imidazo[1,2-a]pyridine (B132010) isomer, such as using sodium bromite (B1237846) (NaBrO₂) as a bromine source, highlight the potential for metal-free halogenation of these heterocyclic systems. rsc.orgnih.gov
Solvent-Free and Environmentally Conscious Protocols
Reducing or replacing hazardous organic solvents is a key goal of green chemistry. The development of solvent-free reactions or the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is highly desirable.
Solvent-free synthesis of imidazo[1,5-a]pyridines has been achieved, particularly when coupled with microwave assistance, which provides the energy required for the reaction to proceed without a bulk solvent medium. acs.org This approach not only minimizes waste but also simplifies product purification. Catalyst-free and solvent-free syntheses of related fused heterocycles under heating have also been reported, showcasing the potential for these eco-friendly conditions. scispace.com
The use of "on-water" or micellar media, where reactions are performed in water with the aid of surfactants like sodium dodecyl sulfate (B86663) (SDS), represents another important green strategy. nih.gov These methods leverage the unique properties of water to promote organic reactions, avoiding the need for traditional volatile organic solvents. Such protocols have been successfully applied to the synthesis of imidazo[1,2-a]pyridines and could be adapted for the synthesis of their brominated imidazo[1,5-a]pyridine analogues. acs.orgnih.gov
Reactivity and Derivatization of 6,8 Dibromoimidazo 1,5 a Pyridine
Reactivity of Bromine Atoms at Positions 6 and 8
The relative reactivity of the bromine atoms at the C6 and C8 positions in nucleophilic substitution reactions is influenced by both electronic and steric factors. The electron density at each position, as well as the accessibility of the site to an incoming nucleophile, will determine the preferred site of attack. researchgate.net
In many pyridine-based systems, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). uoanbar.edu.iq However, in the fused imidazo[1,5-a]pyridine (B1214698) system, the electronic landscape is more complex. Detailed experimental studies are often required to determine the precise regioselectivity of nucleophilic substitution on 6,8-dibromoimidazo[1,5-a]pyridine. It is plausible that one bromine atom may be more readily displaced than the other, allowing for sequential substitution reactions to generate disubstituted products with different groups at the 6 and 8 positions.
Nucleophilic Substitution Reactions
Impact of Substituents on Nucleophilic Attack
The reactivity of the imidazo[1,5-a]pyridine core towards nucleophilic attack is significantly influenced by the nature and position of its substituents. The pyridine (B92270) ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is predisposed to attack by nucleophiles. gcwgandhinagar.comuoanbar.edu.iq This effect is markedly amplified in this compound.
The two bromine atoms at positions C6 and C8 are strong electron-withdrawing groups. Their inductive effect further reduces the electron density of the pyridine portion of the fused ring system, making it more electrophilic and thus more susceptible to nucleophilic substitution reactions. While direct nucleophilic substitution of hydrogen is uncommon, the bromine atoms themselves can be displaced by potent nucleophiles under suitable conditions, a common reaction pathway for halogenated heterocycles.
Furthermore, the electronic landscape of the molecule can facilitate intramolecular nucleophilic attacks during certain synthetic procedures. For instance, proposed mechanisms for the formation of some imidazo[1,2-a]pyridine (B132010) derivatives, an isomeric system, involve the intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl group. acs.org This highlights the role of substituents in modulating the electron density to favor specific cyclization pathways.
Table 1: Influence of Substituents on Nucleophilic Attack
| Substituent Type | Position on Pyridine Ring | Expected Impact on Nucleophilic Attack | Rationale |
| Electron-Withdrawing (e.g., -Br) | C6, C8 | Activation | Decreases electron density on the ring, increasing its electrophilicity. |
| Electron-Donating (e.g., -CH₃) | Any | Deactivation | Increases electron density on the ring, making it less favorable for nucleophilic attack. |
Electrophilic Substitution Reactions on the Imidazo[1,5-a]pyridine Core
Electrophilic substitution on the imidazo[1,5-a]pyridine core presents a significant challenge, particularly on the six-membered pyridine ring. The pyridine nucleus is inherently unreactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.compearson.com This deactivation is intensified in acidic media, which are common conditions for electrophilic aromatic substitution (EAS), as the nitrogen atom becomes protonated to form a pyridinium (B92312) cation, further withdrawing electron density from the ring. gcwgandhinagar.comuoanbar.edu.iq
In the case of this compound, the presence of two additional electron-withdrawing bromine atoms on the pyridine ring renders it exceptionally resistant to electrophilic attack. Reactions like nitration or halogenation, if they were to occur on this ring, would require extremely harsh conditions. uoanbar.edu.iq
Conversely, the five-membered imidazole (B134444) portion of the scaffold is electron-rich and thus the preferred site for electrophilic attack. Should an EAS reaction proceed, it would overwhelmingly favor positions on the imidazole ring (C1 or C3). If forced onto the pyridine ring, the substitution would be directed to the C7 position (meta to the ring-junction nitrogen and ortho/para to the bromine atoms), as this avoids the formation of an unstable resonance structure with a positive charge on the electronegative nitrogen atom. youtube.com
Table 2: Regioselectivity of Electrophilic Aromatic Substitution (EAS) on the Imidazo[1,5-a]pyridine Ring System
| Ring System | Position | Reactivity towards EAS | Reason |
| Imidazole Ring | C1, C3 | Activated | Electron-rich π-excessive ring. |
| Pyridine Ring | C5, C7 | Highly Deactivated | Electron-deficient π-deficient ring. |
| Pyridine Ring (in 6,8-dibromo derivative) | C5, C7 | Extremely Deactivated | Further deactivation by two electron-withdrawing bromine atoms. |
C-H Functionalization of Imidazo[1,5-a]pyridines as a Synthetic Strategy
Direct C-H functionalization has emerged as a powerful and atom-economical synthetic strategy for modifying heterocyclic systems, including imidazo[1,5-a]pyridines. nih.govmdpi.com This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, thereby offering more efficient and environmentally friendly pathways to novel derivatives. mdpi.com
Despite the challenges posed by the electron-poor nature of the pyridine ring, C-H functionalization methods have been successfully developed for the imidazo[1,5-a]pyridine scaffold. rsc.org Research has demonstrated a metal-free approach for the methylene (B1212753) insertion between two imidazo[1,5-a]pyridine molecules. nih.gov This reaction proceeds via the C(sp²)-H functionalization at the C1 position of the imidazole ring, using formaldehyde (B43269) or other aldehydes as the carbon source to yield methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov This strategy has been shown to be effective on a range of substrates, providing the products in moderate to good yields. nih.gov
The regioselectivity of C-H functionalization is dictated by the inherent electronics of the ring system. The electron-rich C1 and C3 positions of the imidazole ring are the most susceptible to this type of transformation. nih.gov While functionalization of the pyridine ring is more challenging, it can sometimes be achieved through the use of specific directing groups or after an initial functionalization on the five-membered ring. mdpi.com
Functionalization for Ligand Development and Coordination Chemistry
The imidazo[1,5-a]pyridine framework is a versatile scaffold for the design and synthesis of novel ligands for coordination chemistry. nih.gov Its utility stems from the multiple nitrogen atoms available for metal binding and the ability to readily introduce functional groups to tune the electronic and steric properties of the resulting complexes. nih.govresearchgate.net
This compound is an excellent precursor for ligand development. The bromine atoms at the C6 and C8 positions serve as convenient handles for post-synthesis modification, most notably through transition-metal-catalyzed cross-coupling reactions such as the Suzuki or Negishi reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or other organic moieties. By attaching other coordinating units at these positions, chemists can construct sophisticated ditopic or polydentate ligands capable of forming coordination polymers or discrete metal-organic complexes. nih.gov
For example, imidazo[1,5-a]pyridine derivatives have been used to create ligands for Zn(II), resulting in the formation of both one-dimensional and two-dimensional coordination polymers. nih.gov In these structures, the heterocyclic core can act as either a primary linker or an ancillary ligand, with π-π stacking interactions playing a significant role in the final supramolecular assembly. nih.gov Furthermore, the introduction of appropriate substituents can create chelating N-O or other multi-donor ligands. nih.gov The resulting metal complexes, such as those with Ru(III), can exhibit interesting properties and biological activities. researchgate.net The C-H functionalization strategy mentioned previously also provides a direct route to bidentate N,N-ligands from simple imidazo[1,5-a]pyridine precursors. nih.gov
Table 3: Examples of Functionalization Reactions for Ligand Development
| Starting Material | Reaction Type | Reagents | Product Type | Application |
| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6,8-Diaryl-imidazo[1,5-a]pyridine | Ditopic ligands for coordination polymers |
| Imidazo[1,5-a]pyridine | C-H Functionalization | Aldehyde, Acid | Methylene-bridged bis-imidazo[1,5-a]pyridine | Bidentate ligands for metal complexes |
| 2-(Aminomethyl)pyridine derivative | Cyclocondensation | Electrophilically activated nitroalkane | Substituted Imidazo[1,5-a]pyridine | Precursor for more complex ligands |
Advanced Spectroscopic and Structural Elucidation of 6,8 Dibromoimidazo 1,5 a Pyridine and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 6,8-dibromoimidazo[1,5-a]pyridine and its derivatives, ¹H and ¹³C NMR are fundamental techniques. The structural similarity between imidazo[1,2-a]pyridines and purines has driven considerable interest in studying this 10 π-electron aromatic system to correlate electron densities with their reactivity and other properties. dtic.mil
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In the context of imidazo[1,5-a]pyridine (B1214698) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the fused ring system and any substituents present. For instance, in the ¹H NMR spectrum of an imidazo[1,2-a]pyridine (B132010) derivative, the proton at position 1 (H-1) of the pyridine (B92270) ring is typically found at the lowest field due to the strong electron-accepting effect of the adjacent nitrogen atom. researchgate.net
Detailed ¹H NMR data for various imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives have been reported. For example, the ¹H NMR spectrum of 2-phenylimidazo[1,2-a]pyridine (B181562) shows distinct signals for each proton, allowing for their assignment based on their chemical shifts and coupling patterns. tci-thaijo.org
Table 1: Representative ¹H NMR Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-(imidazo[1,5-a]pyridin-3-yl)phenol derivative | CDCl₃ | 8.42 (d, J = 7.3 Hz, 1H), 7.66 (d, J = 7.8 Hz, 1H), 7.44 (d, J = 9.1 Hz, 1H), 7.18 (t, J = 7.1 Hz, 1H), 7.14 (d, J = 7.5 Hz, 1H), 6.89 (t, J = 7.0 Hz, 1H), 6.69 (m, 1H), 6.52 (t, J = 7.2 Hz, 1H) mdpi.com |
| 2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 8.12 (d, 6.8 Hz, 1H), 7.98 (d, 7.8 Hz, 2H), 7.82 (s, 1H), 7.63 (d, 9.0 Hz, 1H), 7.43 (t, 7.8 Hz, 2H), 7.32 (t, 7.3 Hz, 1H), 7.17 (m, 1H), 6.78 (t, 6.8 Hz, 1H) tci-thaijo.org |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of carbon atoms in imidazo[1,5-a]pyridine systems are sensitive to the electronic environment, providing valuable information for structural confirmation. The presence of heteroatoms and substituents significantly influences the ¹³C chemical shifts. mdpi.com
For example, in 1,3-benzazoles, a related class of compounds, the chemical shifts of the carbon atoms are used to estimate the tautomeric equilibrium. mdpi.com In imidazo[1,5-a]pyridine derivatives, the carbon atoms of the pyridine and imidazole (B134444) rings resonate at characteristic chemical shifts.
Table 2: Representative ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-(imidazo[1,5-a]pyridin-3-yl)phenol derivative | CDCl₃ | 156.57, 134.51, 131.81, 129.56, 127.16, 124.03, 122.14, 118.97, 118.75, 117.93, 117.83, 114.49, 113.92 mdpi.com |
| 2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 146.2, 146.1, 134.2, 128.9, 128.2, 126.5, 126.0, 125.0, 117.9, 112.8, 108.5 tci-thaijo.org |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY experiments reveal proton-proton couplings, helping to trace the proton networks within the molecule. HMQC or HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. These techniques are essential for confirming the complete and correct structure of complex molecules like this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places. This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. libretexts.org For this compound, HRMS would confirm the molecular formula C₇H₅Br₂N₂ by matching the experimentally measured exact mass to the calculated theoretical mass.
The presence of bromine atoms in a molecule is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk
A compound containing one bromine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. chemguide.co.uk For a compound with two bromine atoms, such as this compound, the mass spectrum will show a characteristic pattern of three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensities of these peaks will be in a 1:2:1 ratio, corresponding to the combinations of the two bromine isotopes (⁷⁹Br-⁷⁹Br, ⁷⁹Br-⁸¹Br/⁸¹Br-⁷⁹Br, and ⁸¹Br-⁸¹Br). savemyexams.com This distinct isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule.
Table 3: Theoretical Isotopic Distribution for a Dibrominated Compound
| Ion | Isotope Combination | Relative Intensity |
|---|---|---|
| [M]⁺ | ⁷⁹Br-⁷⁹Br | 1 |
| [M+2]⁺ | ⁷⁹Br-⁸¹Br / ⁸¹Br-⁷⁹Br | 2 |
X-ray Crystallography for Solid-State Structure Determination
For fused heterocyclic systems like imidazo[1,5-a]pyridines, synthetic routes can sometimes yield isomeric products. X-ray diffraction analysis provides unequivocal proof of the connectivity and spatial arrangement of atoms, confirming the specific regio- and stereochemistry of the synthesized compound.
In a study of a related derivative, 6-Bromoimidazo[1,2-a]pyridin-8-amine, single-crystal X-ray diffraction was used to confirm its molecular structure. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group with three independent molecules in the asymmetric unit. nih.gov The molecules were found to be nearly planar. nih.gov Such detailed structural determination is crucial for validating synthetic methodologies and for understanding structure-activity relationships.
The crystallographic data for 6-Bromoimidazo[1,2-a]pyridin-8-amine provides a clear example of how this technique solidifies the structural assignment of a brominated imidazo-pyridine derivative.
Table 1: Crystallographic Data for 6-Bromoimidazo[1,2-a]pyridin-8-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1378 (5) |
| b (Å) | 21.2006 (8) |
| c (Å) | 6.9744 (3) |
| β (°) | 92.6106 (7) |
| Volume (ų) | 2235.97 (15) |
| Z (molecules/unit cell) | 12 |
Data sourced from reference nih.gov.
The presence of bromine atoms in the imidazo[1,5-a]pyridine framework significantly influences the crystal packing through various intermolecular interactions, such as hydrogen bonds and halogen bonds. Understanding these interactions is key to predicting and controlling the solid-state properties of materials.
In the crystal structure of 6-Bromoimidazo[1,2-a]pyridin-8-amine, adjacent molecules are linked by N—H⋯N hydrogen bonds. nih.gov The analysis showed that for two of the independent molecules, the amine group acts as a hydrogen-bond donor through one hydrogen atom to a single acceptor atom. In contrast, the third molecule's amine group donates hydrogen bonds to two different acceptor atoms. nih.gov
Studies on other related heterocyclic systems also highlight the role of non-covalent interactions. For instance, the crystal packing of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine is stabilized by intramolecular interactions involving the nitrogen of the pyrazole (B372694) ring and the thienyl sulfur (N⋯S), as well as intermolecular π–π stacking between the pyrimidine (B1678525) and pyrazole rings. researchgate.net These types of weak interactions, including those expected for this compound, are fundamental in crystal engineering and the design of materials with specific properties.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Molecular Structure and Electronic Transitions
IR and UV-Vis spectroscopy are powerful, non-destructive techniques that provide complementary information about molecular structure and electronic properties.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. The resulting spectrum serves as a molecular "fingerprint," allowing for the identification of key structural features. For a molecule like this compound, one would expect to see characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic fused-ring system, as well as the C-Br stretching frequencies. In a study of long-alkyl chain functionalized (imidazo[1,5-a]pyridin-3-yl)phenolates, characteristic IR bands were observed for aliphatic C-H stretches between 2869–2960 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. Molecules with conjugated π-systems, such as the imidazo[1,5-a]pyridine core, absorb UV or visible light, promoting electrons from a ground state to a higher energy excited state. The absorption spectra of imidazo[1,2-a]pyridine derivatives typically show two main bands. researchgate.net One band, often found at lower wavelengths, is attributed to π → π* transitions within the heterocyclic system. researchgate.net Another band at a longer wavelength can be due to intramolecular charge transfer (ICT) transitions. researchgate.net
For pyridine-based compounds, the interaction with different chemical environments can cause significant shifts in the UV-Vis absorption bands. rsc.org The electronic properties of this compound, influenced by the electron-withdrawing bromine atoms, would be reflected in its UV-Vis spectrum. A rapid and sensitive UV-Vis spectroscopic method was developed for a different brominated pyrimidine derivative, which was monitored at an absorption maximum of 275 nm. nih.gov This indicates the region where brominated heterocyclic compounds may exhibit significant absorbance.
Table 2: Typical Spectroscopic Data for Imidazo-Pyridine Derivatives
| Spectroscopic Technique | Region/Transition | Typical Wavenumber/Wavelength | Reference |
|---|---|---|---|
| Infrared (IR) | Aliphatic C-H Stretch | 2869–2960 cm⁻¹ | mdpi.com |
| UV-Vis | π → π* Transition | ~280 nm | researchgate.net |
| UV-Vis | Intramolecular Charge Transfer (ICT) | ~315 nm | researchgate.net |
| UV-Vis | Absorption Maximum (Brominated Pyrimidine Derivative) | 275 nm | nih.gov |
Computational Chemistry and Theoretical Studies on 6,8 Dibromoimidazo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are crucial for predicting a molecule's reactivity, stability, and various other chemical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.
While specific DFT calculations for 6,8-Dibromoimidazo[1,5-a]pyridine are not extensively reported in the literature, studies on analogous brominated imidazopyridine derivatives provide valuable insights. For instance, DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) revealed a HOMO-LUMO gap of 4.343 eV. researchgate.net In this molecule, the HOMO is characterized by its pure π character distributed over the aromatic rings, while the LUMO exhibits σ character with significant density on the bromine atoms. researchgate.netnih.gov This suggests that the bromine atoms play a crucial role in the electronic transitions of such systems.
For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level of theory determined the HOMO and LUMO energies to be -3.1033 eV and -0.7442 eV, respectively, resulting in an energy gap of 2.3591 eV. nih.gov The HOMO and LUMO in this case are delocalized over the entire molecular system. nih.gov
Based on these related structures, it can be inferred that the HOMO of this compound would likely be delocalized across the fused imidazo[1,5-a]pyridine (B1214698) ring system, while the LUMO would have significant contributions from the bromine atoms. The HOMO-LUMO energy gap would be a key determinant of its electronic and optical properties.
Table 1: Calculated Electronic Properties of Related Brominated Imidazopyridine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not specified | Not specified | 4.343 |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 |
Note: The data presented is for analogous compounds and serves as an estimation for the properties of this compound.
Computational studies are instrumental in elucidating the mechanisms of chemical reactions. For imidazo[1,5-a]pyridines, various synthetic routes have been developed, and DFT calculations can help in understanding the underlying reaction pathways. rsc.orgbeilstein-journals.orgmdpi.com For example, the synthesis of imidazo[1,5-a]pyridine analogs through Ritter-type reactions has been reported, where the proposed mechanism involves the formation of a key cationic intermediate. acs.org DFT calculations could be employed to model the transition states and intermediates in such reactions, providing a deeper understanding of the reaction kinetics and thermodynamics.
In the context of this compound, computational studies could shed light on its reactivity in cross-coupling reactions, which are common for halogenated heterocycles. By modeling the oxidative addition, transmetalation, and reductive elimination steps of a palladium-catalyzed cross-coupling reaction, for instance, one could predict the most favorable reaction conditions and regioselectivity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. While specific MD simulations for this compound are not available, this technique is widely applied to study the interactions of similar heterocyclic molecules with their environment, such as in solution or at the interface of biological systems. For instance, MD simulations have been used to study the behavior of pyridine-based compounds within lipid membranes to understand their orientation and interactions, which is crucial in drug design. researchgate.net Such simulations could be applied to this compound to understand its solvation properties and its potential interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used for biological activity, QSAR can also be applied to predict chemical properties. For a series of substituted imidazo[1,5-a]pyridine derivatives, a QSAR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention times based on calculated molecular descriptors. These descriptors can be derived from DFT calculations and include electronic properties (like HOMO-LUMO energies), steric parameters, and topological indices. No specific QSAR studies focused on the chemical properties of this compound have been identified.
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT can be used to calculate its expected NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
NMR Spectroscopy: The magnetic shielding tensors can be calculated for each nucleus, which are then converted into chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. Studies on long-alkyl chain functionalized imidazo[1,5-a]pyridine derivatives have successfully used TD-DFT to identify the main electronic transitions. mdpi.com
Potential Research Applications and Future Directions for 6,8 Dibromoimidazo 1,5 a Pyridine
Design and Synthesis of Advanced Organic Materials
The inherent photophysical properties of the imidazo[1,5-a]pyridine (B1214698) core make it a desirable scaffold for the creation of advanced organic materials. nih.govmdpi.com The presence of bromine atoms in 6,8-Dibromoimidazo[1,5-a]pyridine offers reactive sites for further functionalization, allowing for the fine-tuning of electronic and optical properties. This has led to its investigation in the development of emitters for organic light-emitting diodes (OLEDs). nih.govktu.edu By strategically modifying the core structure through cross-coupling reactions, researchers can synthesize derivatives with tailored emission characteristics, potentially leading to more efficient and color-pure displays. The thermal stability of related pyrimidine (B1678525) derivatives further underscores the potential of this class of compounds in electronic devices. nih.govktu.edu
Development of Chemical Sensors and Probes
The imidazo[1,5-a]pyridine framework is a key component in the design of fluorescent chemical sensors and probes. nih.gov Its derivatives have shown promise in detecting various analytes, including metal ions and biologically relevant species. For example, a fluorescent probe based on an imidazo[1,5-a]pyridine derivative was developed for the specific recognition of sulfite, exhibiting a significant turn-on fluorescence response. nih.gov The compact size and favorable photophysical properties of this scaffold make it suitable for creating probes that can function in complex biological environments, such as within living cells. nih.govrsc.org The ability to introduce specific functionalities onto the 6,8-dibrominated core allows for the rational design of sensors with high selectivity and sensitivity for a target analyte.
Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in modern catalysis. The imidazo[1,5-a]pyridine scaffold provides a robust framework for the synthesis of novel NHC precursors. organic-chemistry.org The resulting NHC ligands exhibit strong σ-donor properties and their steric and electronic characteristics can be readily tuned by modifying the substituents on the fused ring system. organic-chemistry.orgrsc.org This tunability is crucial for optimizing catalytic activity in a wide range of reactions. For instance, pyridine-chelated imidazo[1,5-a]pyridine NHC nickel(II) complexes have been successfully employed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process with significant industrial potential. mdpi.comdntb.gov.ua The development of efficient, single-step methods to access these NHC precursors further enhances their applicability in homogeneous catalysis. organic-chemistry.org
Scaffold for Further Synthetic Transformations towards Complex Molecules
The bromine atoms on the this compound ring serve as versatile handles for a variety of synthetic transformations, making it a valuable scaffold for the construction of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are commonly employed to introduce new carbon-carbon and carbon-heteroatom bonds at the brominated positions. libretexts.orgnih.gov This allows for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science. frontierspecialtychemicals.comresearchgate.netnih.gov The ability to selectively functionalize the dibrominated core opens up avenues for creating intricate molecular architectures with specific functions.
Exploration of Novel Reaction Pathways and Methodologies
The reactivity of the this compound core and its derivatives continues to be a subject of investigation, leading to the discovery of novel reaction pathways and synthetic methodologies. rsc.org For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to form new bonds between pyridine (B92270) N-oxides and other heterocycles. nih.govrsc.org Furthermore, the development of one-pot synthesis methods, such as the Groebke–Blackburn–Bienaymé reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides efficient routes to complex imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.com These advancements in synthetic methodology expand the toolkit available to chemists for the construction of functional molecules based on the imidazo[1,5-a]pyridine scaffold.
Strategic Building Block in Total Synthesis
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented, its characteristics as a functionalized heterocyclic building block suggest its potential in this area. The imidazo[1,5-a]pyridine core is present in some natural alkaloids. beilstein-journals.org The ability to introduce various substituents onto the dibrominated scaffold through established cross-coupling chemistries makes it a strategic precursor for assembling more complex natural product skeletons. Its stability and predictable reactivity patterns are advantageous in multi-step synthetic sequences.
Q & A
Q. Table 1: Fluorescence Properties of Selected Derivatives
| Derivative | λem (nm) | Quantum Yield | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| 6,8-Dibromo derivative | 450 | 0.35 | 90 | |
| Non-brominated analog | 430 | 0.45 | 70 |
Advanced: What methodologies are used to evaluate thermodynamic parameters of imidazo[1,5-a]pyridine derivatives in enzyme inhibition studies?
Methodological Answer:
- Dixon and Lineweaver-Burk Plots: Determine inhibition constants (Ki) and mechanism (competitive/non-competitive). For example, uses papain enzyme assays to calculate ΔG values via the equation ΔG = -RT ln(Ki) .
- Isothermal Titration Calorimetry (ITC): Measures binding enthalpy (ΔH) and entropy (ΔS) for inhibitor-enzyme interactions .
Advanced: How can the antibacterial efficacy of this compound derivatives be systematically assessed against resistant bacterial strains?
Methodological Answer:
- MIC/MBC Assays: Minimum inhibitory/bactericidal concentrations are determined using standardized CLSI protocols. tests derivatives against E. coli and S. aureus in Mueller-Hinton broth .
- Time-Kill Curves: Evaluate bactericidal kinetics over 24 hours.
- Synergy Studies: Combine derivatives with β-lactam antibiotics to assess resistance reversal via checkerboard assays .
Advanced: How does regioselective bromination impact the reactivity of imidazo[1,5-a]pyridine in cross-coupling reactions?
Methodological Answer:
The 6- and 8-bromo positions are electronically activated for Suzuki-Miyaura couplings. For example, notes that Pd-catalyzed coupling with aryl boronic acids proceeds at 80°C in THF/water, yielding biaryl derivatives. Steric hindrance at the 8-position may require bulky ligands (e.g., XPhos) for efficient coupling .
Advanced: What computational methods are employed to predict the bioactivity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict charge transfer and binding affinity.
- Molecular Docking: Simulates interactions with targets like CB2 receptors () or JAK kinases () using AutoDock or Schrödinger Suite .
- QSAR Models: Relate substituent electronegativity/logP to antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
